![molecular formula C6H7ClN2O2 B1422511 4-chloro-2-methoxy-1-methyl-1H-imidazole-5-carbaldehyde CAS No. 1308650-32-9](/img/structure/B1422511.png)
4-chloro-2-methoxy-1-methyl-1H-imidazole-5-carbaldehyde
Overview
Description
“4-chloro-2-methoxy-1-methyl-1H-imidazole-5-carbaldehyde” is a compound with the CAS Number: 1308650-32-9 . It has a molecular weight of 174.59 and is a powder at room temperature .
Synthesis Analysis
Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1, 3-diazole and shows both acidic and basic properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
The molecular formula of this compound is C6H7ClN2O2 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 174.59 .Scientific Research Applications
Synthesis of Substituted Imidazoles
4-chloro-2-methoxy-1-methyl-1H-imidazole-5-carbaldehyde: is a key precursor in the synthesis of substituted imidazoles, which are crucial for creating functional molecules used in various applications . The regiocontrolled synthesis allows for precise modifications, enabling the development of compounds with desired properties for specific applications.
Therapeutic Drug Development
Imidazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral effects . The compound can be used to synthesize new drugs with these properties, potentially addressing the growing concern of antimicrobial resistance.
Chemosensor Fabrication
The compound’s structure is suitable for the development of colorimetric chemosensors . These sensors can detect specific ions or molecules, making them valuable in environmental monitoring and diagnostic assays.
Synthesis of Heterocyclic Compounds
As a heterocyclic compound, it serves as a building block for more complex structures found in natural products such as histidine and DNA . This makes it an essential component in biochemical research and drug design.
Material Science Applications
The unique properties of imidazole derivatives make them suitable for material science applications, such as the fabrication of organic dyes and conductive materials . These materials can be used in electronic devices and solar cells.
Antioxidant Activity Research
Imidazole compounds, including derivatives synthesized from 4-chloro-2-methoxy-1-methyl-1H-imidazole-5-carbaldehyde, have been evaluated for their antioxidant activity . This research is crucial for developing treatments for oxidative stress-related diseases.
properties
IUPAC Name |
5-chloro-2-methoxy-3-methylimidazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-9-4(3-10)5(7)8-6(9)11-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGJAJPTNLFNFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1OC)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-methoxy-1-methyl-1H-imidazole-5-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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